

Atropisomerism in BINOL Compounds: A Technical Guide for Researchers

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An in-depth exploration of the principles, synthesis, resolution, and applications of axially chiral 1,1'-bi-2-naphthol (**BINOL**) for professionals in research, science, and drug development.

Core Concepts: Understanding Atropisomerism and Axial Chirality in BINOL

Atropisomerism is a unique form of stereoisomerism resulting from hindered rotation around a single bond, leading to the isolation of individual rotational isomers, or rotamers.[1][2][3] The term "atropisomer" is derived from the Greek words "a" (not) and "tropos" (turn), highlighting the restricted rotation that defines this phenomenon.[1][4] In the case of 1,1'-bi-2-naphthol (BINOL), this restricted rotation occurs around the C1-C1' single bond connecting the two bulky naphthalene rings.[5]

The steric hindrance between the hydrogen atoms at the 8 and 8' positions of the naphthalene rings creates a significant energy barrier to rotation.[5] This barrier is high enough to prevent free rotation at room temperature, giving rise to two stable, non-superimposable mirror-image conformers known as enantiomers.[5] This type of chirality, which originates from a chiral axis rather than a stereogenic center, is referred to as axial chirality.[1][6][7] The stability of these enantiomers is crucial for their widespread application as chiral ligands and catalysts in asymmetric synthesis.[4][5] The racemization of **BINOL** is slow, with a reported half-life of approximately 2 million years at room temperature, underscoring its exceptional stereochemical stability.[8] The energy barrier for the racemization of **BINOL** has been determined to be approximately 37.8 to 40 kcal/mol.[9][10][11][12]



The absolute configuration of **BINOL**'s atropisomers is designated as (R) or (S) using the Cahn-Ingold-Prelog (CIP) priority rules, adapted for a chiral axis.[5] By viewing the molecule along the C1-C1' axis, priorities are assigned to the ortho substituents of the "front" and "rear" naphthalene rings. The sequence of these priorities determines the (R) or (S) designation.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for **BINOL** atropisomers, providing a basis for comparison and application.

Property	(R)-BINOL	(S)-BINOL	Reference(s)
Specific Rotation (c=1 in THF)	+35.5°	-35.5°	[6][13]
Molar Mass	286.32 g/mol	286.32 g/mol	[13]
Melting Point	205-211 °C	205-211 °C	[13]
Rotational Energy Barrier	~40 kcal/mol	~40 kcal/mol	[11][12]

Synthesis and Resolution of BINOL Enantiomers

The preparation of enantiomerically pure **BINOL** is a critical step for its use in asymmetric synthesis. The two primary strategies are the direct asymmetric synthesis from 2-naphthol and the resolution of a racemic mixture.[14][15]

Direct Asymmetric Synthesis

Direct asymmetric synthesis involves the enantioselective oxidative coupling of 2-naphthol to produce enantiomerically enriched **BINOL**.[15] One common method utilizes a copper(II) chloride oxidant in the presence of a chiral ligand, such as (S)-(+)-amphetamine, to stereoselectively catalyze the coupling reaction.[6][13]

Resolution of Racemic BINOL

Resolution of racemic **BINOL**, which is typically synthesized through the oxidative coupling of 2-naphthol with an oxidant like iron(III) chloride, is a widely used method to obtain the pure



enantiomers.[15] This approach involves three main techniques:

- Classical Resolution via Diastereomeric Salt Formation: This method relies on the reaction of racemic BINOL with a chiral resolving agent to form diastereomeric complexes with different solubilities, allowing for their separation by fractional crystallization.[15] A highly effective resolving agent is the cinchona alkaloid derivative, N-benzylcinchonidinium chloride, which selectively forms a crystalline inclusion compound with (R)-BINOL, leaving (S)-BINOL in the mother liquor.[6][15]
- Enzymatic Resolution: This technique utilizes the enantioselective nature of enzymes.[14] A common procedure involves the hydrolysis of a racemic **BINOL** diester, such as the dipentanoate ester, catalyzed by an enzyme like cholesterol esterase.[4][6][14] The enzyme selectively hydrolyzes one enantiomer of the diester, enabling the separation of the resulting monoester or diol from the unreacted diester.[15]
- Kinetic Resolution: In a kinetic resolution, the two enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer.[16][17][18] Various methods for the kinetic resolution of BINOL derivatives have been developed, including palladium-catalyzed alcoholysis, enantioselective O-acylation, and copper-catalyzed Si-O coupling.[16][17][18]

Experimental Protocols Protocol for Asymmetric Synthesis of (S)-BINOL

This protocol describes the direct asymmetric oxidative coupling of 2-naphthol.[5][6]

Materials:

- 2-Naphthol
- Copper(II) chloride (CuCl₂)
- (S)-(+)-Amphetamine
- Methanol

Procedure:



- Dissolve 2-naphthol in methanol.
- Add the chiral ligand, (S)-(+)-amphetamine, to the solution.
- Add CuCl₂ as the oxidant to initiate the coupling reaction.
- Stir the reaction mixture at room temperature under an oxygen atmosphere.
- Monitor the reaction progress by thin-layer chromatography.
- Upon completion, guench the reaction and perform an aqueous workup.
- Purify the crude product by column chromatography to obtain enantiomerically enriched (S)-BINOL.
- Determine the enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC).

Protocol for Resolution of Racemic BINOL using N-benzylcinchonidinium chloride

This protocol outlines the separation of **BINOL** enantiomers via diastereomeric salt formation. [6][15]

Materials:

- Racemic **BINOL** (rac-**BINOL**)
- · N-benzylcinchonidinium chloride
- Acetonitrile
- · Ethyl acetate
- Dilute aqueous HCl

Procedure:



- Dissolve rac-BINOL and N-benzylcinchonidinium chloride in hot acetonitrile.
- Allow the solution to cool slowly to room temperature to induce crystallization. The crystalline
 inclusion compound of the (R)-enantiomer is insoluble in acetonitrile, while the (S)enantiomer remains in the mother liquor.[6]
- Filter the mixture to separate the crystalline (R)-BINOL complex.
- Concentrate the mother liquor to obtain a residue enriched in (S)-BINOL.
- Dissolve the residue in ethyl acetate and wash with dilute aqueous HCl to remove the resolving agent.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield (S)-BINOL.
- Determine the enantiomeric excess of the recovered (S)-BINOL by chiral HPLC analysis.

Protocol for Enzymatic Resolution of rac-BINOL dipentanoate

This protocol details the enzymatic resolution of a racemic **BINOL** diester.[14][15]

Materials:

- rac-BINOL dipentanoate
- Cholesterol esterase (or bovine pancreatic acetone powder)
- Phosphate buffer (pH 7)
- Toluene
- · Ethyl acetate

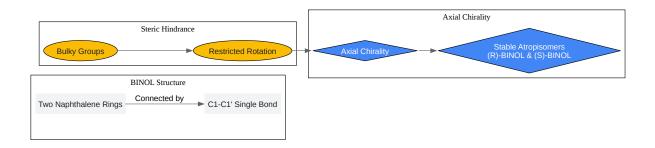
Procedure:

Suspend rac-BINOL dipentanoate in a phosphate buffer (pH 7).



- Add the cholesterol esterase to the suspension.
- Stir the mixture at room temperature, monitoring the hydrolysis of the (S)-diester.
- Upon reaching approximately 50% conversion, extract the mixture with an organic solvent like ethyl acetate.
- Separate the aqueous and organic layers. The unreacted (R)-diester will be in the organic layer, while the hydrolyzed (S)-BINOL will be in the aqueous layer as the corresponding salt.
- Acidify the aqueous layer and extract with ethyl acetate to isolate (S)-BINOL.
- Hydrolyze the unreacted (R)-dipentanoate in the organic layer using a base like sodium methoxide to obtain (R)-BINOL.
- Purify both enantiomers and determine their enantiomeric purity by chiral HPLC.

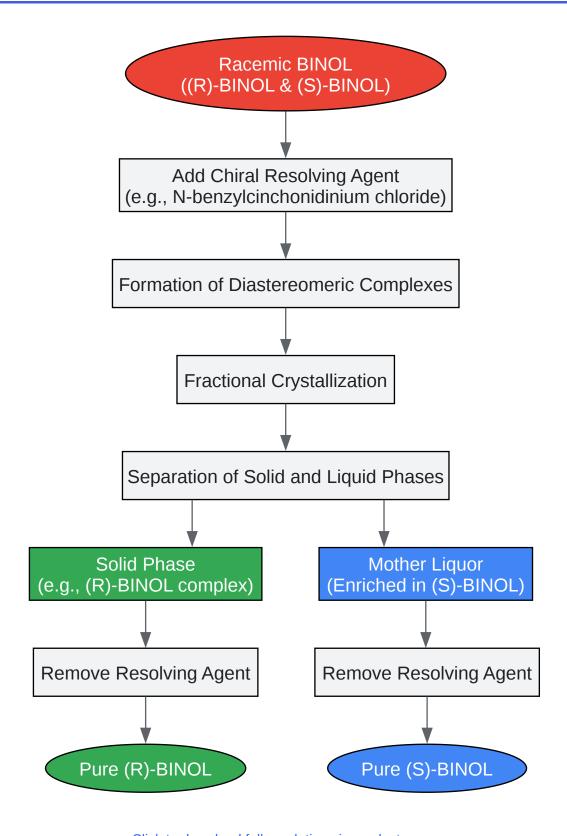
Visualizing Core Concepts and Workflows



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Caption: The origin of atropisomerism and axial chirality in **BINOL**.





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Caption: Workflow for the resolution of racemic **BINOL** via diastereomeric salt formation.



Applications in Asymmetric Catalysis and Drug Development

Enantiomerically pure **BINOL** and its derivatives are indispensable in modern organic synthesis, particularly as chiral ligands for transition-metal catalyzed asymmetric reactions.[4] [6][19] The C₂-symmetric and axially chiral structure of **BINOL** provides a well-defined chiral environment around the metal center, enabling high levels of enantioselectivity in a wide range of transformations.[19][20]

Modified **BINOL** ligands, such as linked-**BINOL**s, have been developed to enhance catalytic activity and stability.[19][21][22] These ligands have found applications in various reactions, including Michael additions, aldol reactions, and epoxide openings.[19][21] Furthermore, H₈-**BINOL**, a partially hydrogenated derivative, has emerged as a versatile organocatalyst.[23]

The significance of atropisomerism extends to drug discovery and development.[8][24] A growing number of FDA-approved drugs and experimental compounds are atropisomeric, with their different atropisomers often exhibiting vastly different biological activities.[8] Therefore, the ability to synthesize and analyze atropisomeric compounds like **BINOL** is of great importance in medicinal chemistry for developing safer and more effective pharmaceuticals.[8]

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